

A Comparative Guide to LIMK1 Inhibitors: BMS-4 Versus Leading Alternatives

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Compound of Interest

Compound Name: *LIMK1 inhibitor BMS-4*

Cat. No.: *B15606909*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-4, a known LIM Kinase (LIMK) 1/2 inhibitor, with other prominent small-molecule inhibitors of LIMK1. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the most appropriate tool compounds for their studies of LIMK function in health and disease.

LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are crucial regulators of actin dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2] This action leads to the stabilization of actin filaments, a process fundamental to cell migration, proliferation, and morphology.[3] Consequently, LIMK inhibitors are emerging as promising therapeutic agents for various conditions, including cancer and neurological disorders.[4][5]

Performance Comparison of LIMK1 Inhibitors

The following tables summarize the biochemical and cellular activities of BMS-4 alongside other well-characterized LIMK1 inhibitors. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: In Vitro Biochemical Potency of LIMK1 Inhibitors

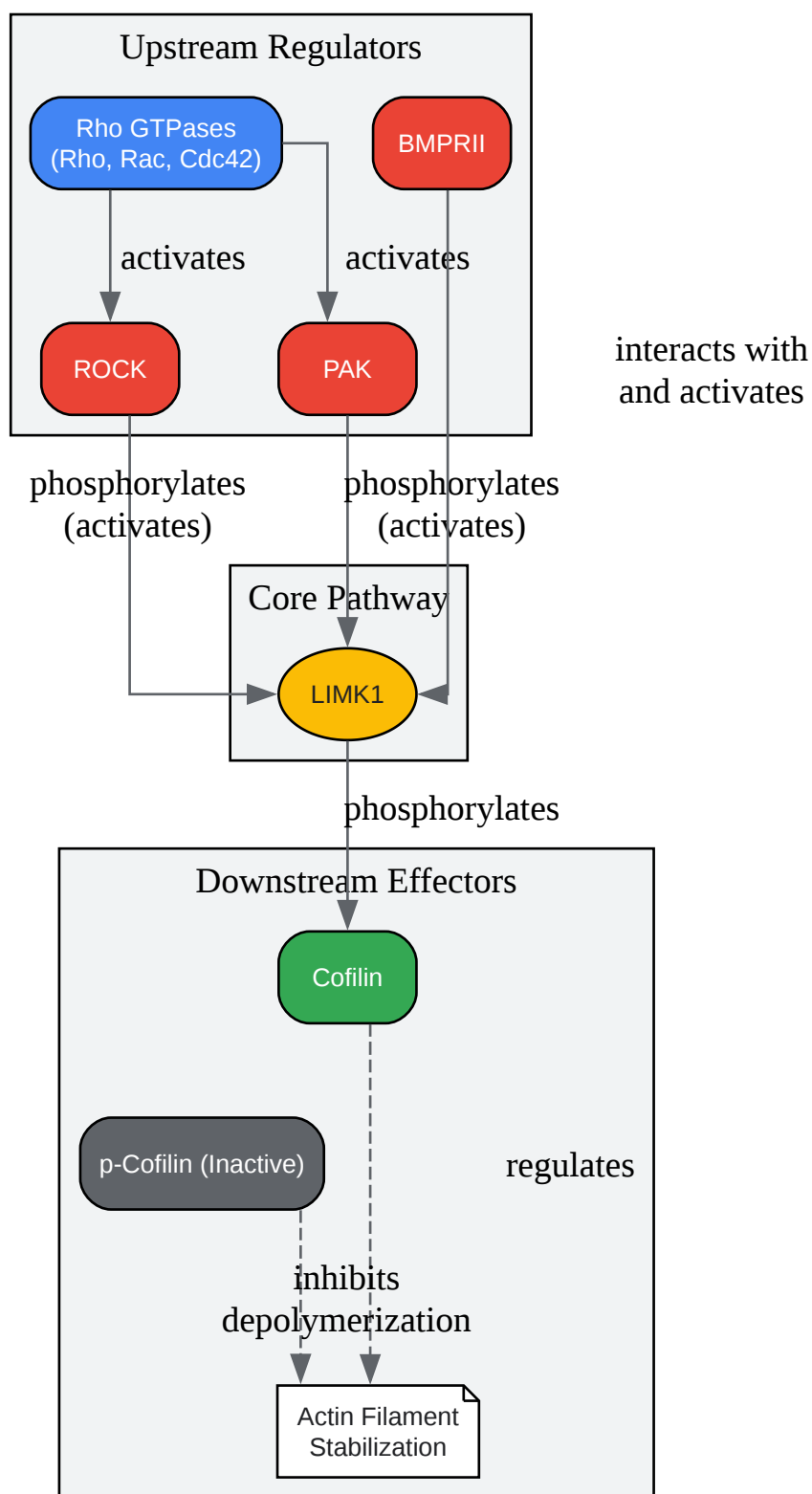
Compound	LIMK1 IC50 (nM)	LIMK2 IC50 (nM)	Data Source
BMS-4	14 - 10,000 (in vitro)	-	[6]
BMS-3	5	6	[7]
LIMKi3 (BMS-5)	7	8	[7][8][9]
TH-257	84	39	[7][9]
LX7101	24	1.6	[7]
R-10015	38	-	[7]
CRT0105950	0.3	1	[10]
Damnacanthal	800	1530	[7]

Table 2: Cellular Activity of LIMK1 Inhibitors

Compound	Cell Line	Assay Type	Cellular Potency (IC50/EC50)	Data Source
BMS-4	A549	Cofilin Phosphorylation Inhibition	0.014 - 1 μ M	[6]
LIMKi3 (BMS-5)	HT-1080	Cofilin Phosphorylation Inhibition	Dose-dependent reduction	[8]
CRT0105950	MDAMB231	Cofilin Phosphorylation Inhibition	Dose-dependent reduction	[10]
TH-257	SH-SY5Y	p-cofilin AlphaLISA	-	[5][11]
T56-LIMKi	HeLa (LIMK2 expressing)	p-cofilin reduction	Strong reduction at 50 μ M	[8]

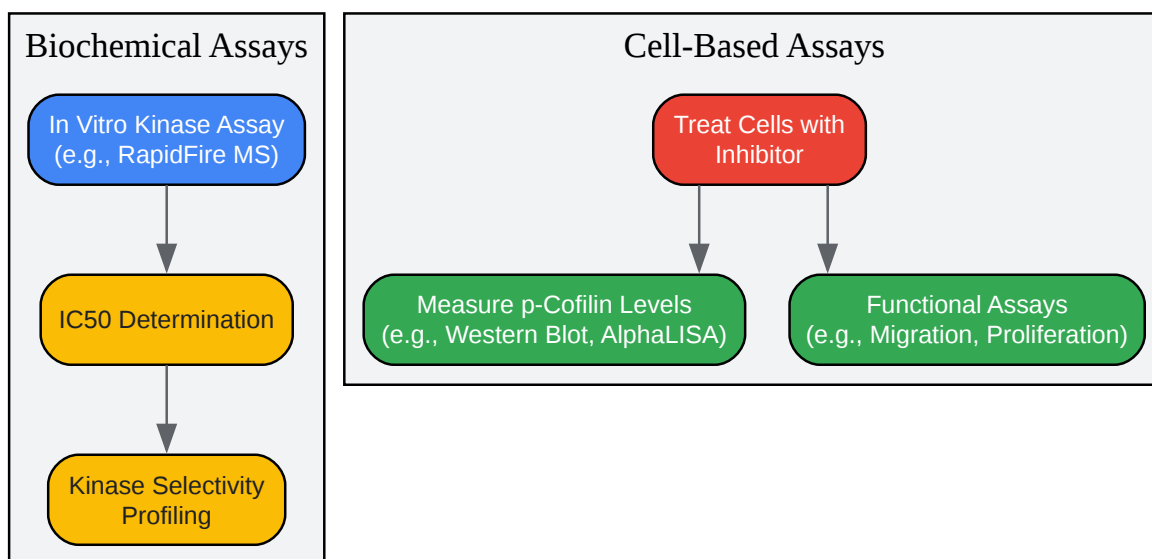
Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the LIMK1 signaling pathway and a general workflow for evaluating LIMK1 inhibitors.



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Caption: Simplified LIMK1 Signaling Pathway.



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References

- 1. sdonline.org [sdonline.org]
- 2. researchgate.net [researchgate.net]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]
- 10. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
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